synthesis pathway for 4-[N-t-Butyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid
synthesis pathway for 4-[N-t-Butyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid
An In-Depth Technical Guide on the Synthesis of 4-[N-t-Butyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid
Abstract
This technical guide provides a comprehensive and detailed pathway for the synthesis of 4-[N-t-Butyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid, a valuable bifunctional building block in modern organic synthesis. The molecule incorporates a versatile boronic acid moiety, ideal for Suzuki-Miyaura cross-coupling reactions, and a sterically hindered sulfonamide group, a common pharmacophore in medicinal chemistry.[1][2] The synthetic strategy is built upon a robust, multi-step sequence starting from readily available commercial reagents. This document offers a deep dive into the experimental protocols, the underlying chemical principles, and the rationale behind key procedural choices, designed for researchers, chemists, and professionals in the field of drug development and materials science.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis is paramount for designing an efficient and high-yielding synthesis. The target molecule is systematically deconstructed to identify key intermediates and commercially available starting materials.
The primary disconnection targets the C-B bond of the boronic acid, a common and reliable late-stage transformation. This reveals a key aryl bromide intermediate. Subsequent disconnections of the N-C and N-S bonds of the tertiary sulfonamide lead back to foundational starting materials: bromobenzene, t-butylamine, and 4-methoxybenzyl chloride.
Caption: The four-step forward synthesis pathway.
Experimental Protocols and Mechanistic Insights
This section provides detailed, step-by-step methodologies for each synthetic transformation. The rationale behind the choice of reagents, conditions, and workup procedures is explained to provide a comprehensive understanding of the process.
Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride
The synthesis commences with an electrophilic aromatic substitution reaction. Bromobenzene is treated with chlorosulfonic acid to install the sulfonyl chloride moiety para to the bromine atom, which is the sterically and electronically favored position. [3] Experimental Protocol:
-
In a 500 mL round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap (to neutralize the evolved HCl gas), add chlorosulfonic acid (175 g, 100 mL, 1.5 mol) and cool the flask in an ice-water bath to 10-15°C.
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Gradually add bromobenzene (47.1 g, 31.6 mL, 0.3 mol) dropwise to the stirred chlorosulfonic acid over 30 minutes, ensuring the internal temperature is maintained below 20°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 65°C for two hours.
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Allow the mixture to cool to room temperature, then very carefully and slowly pour it into a 2 L beaker containing 1 kg of crushed ice with vigorous stirring. This step must be performed in a well-ventilated fume hood.
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The product, 4-bromobenzenesulfonyl chloride, will precipitate as a white solid. Collect the solid by suction filtration and wash it thoroughly with several portions of cold deionized water until the washings are neutral.
-
Dry the solid under vacuum to yield the crude product, which is often of sufficient purity for the next step.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |
| Bromobenzene | 157.01 | 47.1 g | 0.3 | 1.0 |
| Chlorosulfonic Acid | 116.52 | 175 g | 1.5 | 5.0 |
| Expected Yield: | 255.50 | ~70 g | ~0.27 | ~90% |
Causality and Expertise:
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Excess Chlorosulfonic Acid: A large excess of chlorosulfonic acid is used to act as both the reagent and the solvent, driving the reaction to completion.
-
Temperature Control: Initial cooling is critical to control the exothermic reaction and prevent the formation of undesired byproducts. The subsequent heating step ensures the reaction reaches completion. [3]* Icy Quench: Pouring the reaction mixture onto ice hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product. [3]This must be done with extreme caution due to the highly exothermic and gas-evolving nature of the quench.
Step 2: Synthesis of 4-Bromo-N-t-butylbenzenesulfonamide
The synthesized sulfonyl chloride is a potent electrophile that readily reacts with primary amines to form sulfonamides. [4]Here, t-butylamine is used as the nucleophile.
Experimental Protocol:
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In a 500 mL flask, dissolve 4-bromobenzenesulfonyl chloride (63.9 g, 0.25 mol) in 200 mL of dichloromethane (DCM).
-
Cool the solution in an ice bath.
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In a separate flask, prepare a solution of t-butylamine (36.6 g, 53 mL, 0.5 mol) in 50 mL of DCM.
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Add the t-butylamine solution dropwise to the stirred sulfonyl chloride solution over 30 minutes. A white precipitate (t-butylammonium chloride) will form.
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After the addition, allow the reaction to warm to room temperature and stir for an additional 4 hours.
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Wash the reaction mixture with 1 M HCl (2 x 100 mL), followed by saturated sodium bicarbonate solution (1 x 100 mL), and finally brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |
| 4-Bromobenzenesulfonyl chloride | 255.50 | 63.9 g | 0.25 | 1.0 |
| t-Butylamine | 73.14 | 36.6 g | 0.50 | 2.0 |
| Expected Yield: | 292.20 | ~69 g | ~0.236 | ~95% |
Causality and Expertise:
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Stoichiometry: Two equivalents of the amine are used. One equivalent acts as the nucleophile, while the second acts as a base to neutralize the HCl byproduct, forming an ammonium salt. Alternatively, one equivalent of amine and one equivalent of a non-nucleophilic base like triethylamine can be used. [5][6]* Solvent and Temperature: DCM is a good solvent for the reactants and is unreactive. The reaction is initially cooled to manage the exothermicity.
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Aqueous Workup: The acidic wash removes excess t-butylamine, while the basic wash removes any unreacted sulfonyl chloride (as the sulfonic acid).
Step 3: N-Alkylation with 4-Methoxybenzyl Chloride (PMB-Cl)
The secondary sulfonamide is deprotonated by a strong base to form a nucleophilic sulfonamidate anion, which then undergoes an SN2 reaction with 4-methoxybenzyl chloride. The PMB group is chosen for its stability and potential for selective cleavage under specific acidic conditions if required later. [7][8] Experimental Protocol:
-
To a flame-dried 500 mL flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 10.4 g, 0.26 mol). Wash the NaH with dry hexanes (2 x 20 mL) to remove the mineral oil.
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Add 150 mL of anhydrous dimethylformamide (DMF).
-
Cool the suspension to 0°C and add a solution of 4-bromo-N-t-butylbenzenesulfonamide (69.0 g, 0.236 mol) in 100 mL of anhydrous DMF dropwise. Allow the mixture to stir at 0°C for 30 minutes (hydrogen gas will evolve).
-
Add 4-methoxybenzyl chloride (37.0 g, 31 mL, 0.236 mol) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding 100 mL of saturated ammonium chloride solution.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (3 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure product.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |
| 4-Bromo-N-t-butylbenzenesulfonamide | 292.20 | 69.0 g | 0.236 | 1.0 |
| Sodium Hydride (60%) | 40.00 | 10.4 g | 0.26 | 1.1 |
| 4-Methoxybenzyl chloride | 156.61 | 37.0 g | 0.236 | 1.0 |
| Expected Yield: | 412.35 | ~85 g | ~0.206 | ~87% |
Causality and Expertise:
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Base and Solvent: Sodium hydride is a strong, non-nucleophilic base ideal for deprotonating the weakly acidic N-H of the sulfonamide. Anhydrous DMF is a suitable polar aprotic solvent for this SN2 reaction.
-
Inert Atmosphere: The use of a nitrogen atmosphere and anhydrous solvents is crucial as sodium hydride reacts violently with water.
-
Purification: Column chromatography is typically necessary to remove impurities and unreacted starting materials to ensure high purity for the final step.
Step 4: Miyaura Borylation to Synthesize the Final Product
The final step involves the conversion of the aryl bromide to a boronic acid. The Miyaura borylation is a reliable and high-yielding palladium-catalyzed reaction that uses bis(pinacolato)diboron (B2pin2) as the boron source. The resulting boronate ester is then hydrolyzed to the target boronic acid.
Experimental Protocol:
-
In a 1 L flask, combine 4-bromo-N-t-butyl-N-(4-methoxybenzyl)benzenesulfonamide (82.5 g, 0.2 mol), bis(pinacolato)diboron (61.0 g, 0.24 mol), and potassium acetate (KOAc, 59.0 g, 0.6 mol).
-
Add 500 mL of 1,4-dioxane to the flask.
-
Bubble argon gas through the solution for 20 minutes to degas the solvent.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with DCM (Pd(dppf)Cl2·CH2Cl2, 4.9 g, 6 mmol, 3 mol%).
-
Heat the reaction mixture to 85-90°C and stir under an argon atmosphere for 12-16 hours.
-
Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts. Rinse the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude boronate ester.
-
Dissolve the crude ester in a mixture of tetrahydrofuran (THF, 300 mL) and water (100 mL). Add sodium periodate (NaIO4, 128 g, 0.6 mol) and 1 M HCl (20 mL).
-
Stir the mixture vigorously at room temperature for 4 hours.
-
Extract the product with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization or trituration with a suitable solvent system (e.g., ether/hexanes) to yield the final product.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |
| Aryl Bromide Intermediate | 412.35 | 82.5 g | 0.2 | 1.0 |
| Bis(pinacolato)diboron | 253.94 | 61.0 g | 0.24 | 1.2 |
| Potassium Acetate | 98.14 | 59.0 g | 0.6 | 3.0 |
| Pd(dppf)Cl2·CH2Cl2 | 816.64 | 4.9 g | 0.006 | 0.03 |
| Expected Yield: | 377.28 | ~64 g | ~0.17 | ~85% |
Causality and Expertise:
-
Catalytic System: Pd(dppf)Cl2 is a robust and efficient catalyst for the borylation of aryl bromides. The dppf ligand is crucial for the stability and activity of the palladium center.
-
Base and Boron Source: Potassium acetate acts as the base in the catalytic cycle. B2pin2 is a stable, easy-to-handle solid source of boron.
-
Hydrolysis: The pinacol ester intermediate is stable and can be isolated. However, for use as a boronic acid, it must be hydrolyzed. The use of sodium periodate with acid is one of several methods to achieve this deprotection cleanly.
Safety Considerations
-
Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Must be handled in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Sodium Hydride: Flammable solid that reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.
-
Organometallic Reagents: Palladium catalysts can be toxic and should be handled with care.
-
Solvents: Dichloromethane, DMF, and dioxane are hazardous and should be used in a well-ventilated area.
Conclusion
This guide outlines a reliable and scalable four-step synthesis for 4-[N-t-Butyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid. The pathway leverages well-established, high-yielding reactions, including chlorosulfonation, sulfonamide formation, N-alkylation, and Miyaura borylation. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for researchers requiring this versatile building block for applications in drug discovery and materials science, particularly for constructing complex molecular architectures via Suzuki-Miyaura cross-coupling.
References
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Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. National Institutes of Health. Retrieved from [Link]
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Staniland, S., et al. (2012). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry. Retrieved from [Link]
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ResearchGate. (2012). ChemInform Abstract: Efficacious N-Protection of O-Aryl Sulfamates with 2,4-Dimethoxybenzyl Groups. Retrieved from [Link]
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Pouli, N., et al. (2010). A P-Methoxybenzyl (PMB) protection/deprotection Approach Toward the Synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. PubMed. Retrieved from [Link]
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ResearchGate. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N -Sulfinyl- O -( tert -butyl)hydroxylamine, t -BuONSO. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
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ResearchGate. (2010). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Retrieved from [Link]
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Scilit. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
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